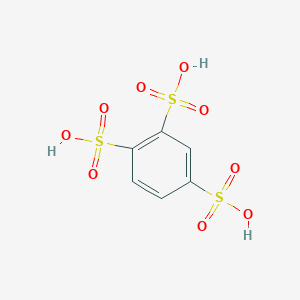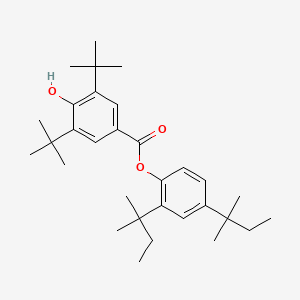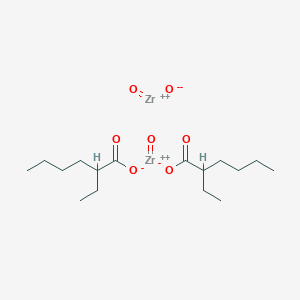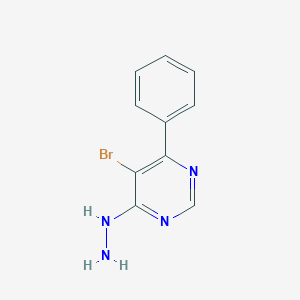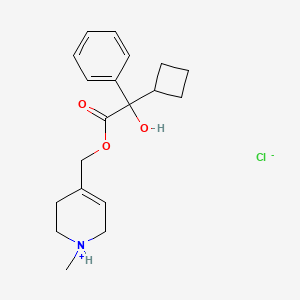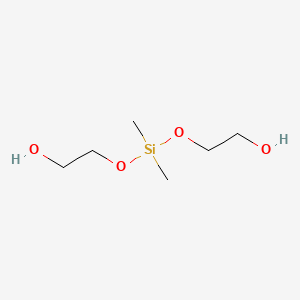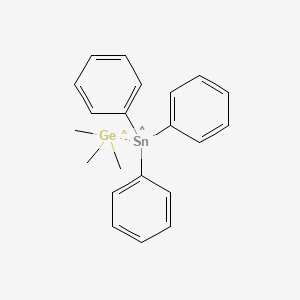
Trimethylgermanyltriphenyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylgermanyltriphenyltin is an organometallic compound with the molecular formula C21H24GeSn It consists of a germanium atom bonded to three methyl groups and a tin atom bonded to three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Trimethylgermanyltriphenyltin can be synthesized through the reaction of trimethylgermanium chloride with triphenyltin hydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Time: 12-24 hours
The reaction proceeds as follows:
(CH3)3GeCl+(C6H5)3SnHPd/C(CH3)3GeSn(C6H5)3+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Preparation of Reactants: High-purity trimethylgermanium chloride and triphenyltin hydride are prepared or procured.
Reaction Setup: The reaction is carried out in large reactors equipped with temperature control and inert gas purging systems.
Catalyst Addition: Palladium on carbon is added to the reaction mixture.
Reaction Monitoring: The reaction progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Trimethylgermanyltriphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The methyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and tin dioxide (SnO2)
Reduction: Trimethylgermanium and triphenyltin
Substitution: Various substituted organometallic compounds depending on the reagents used
科学的研究の応用
Trimethylgermanyltriphenyltin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
作用機序
The mechanism by which trimethylgermanyltriphenyltin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, thereby modulating cellular processes.
類似化合物との比較
Similar Compounds
- Trimethylgermanium chloride (C3H9GeCl)
- Triphenyltin hydride (C18H16Sn)
- Tetramethylgermanium (C4H12Ge)
- Triphenyltin chloride (C18H15ClSn)
Uniqueness
Trimethylgermanyltriphenyltin is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo a wide range of chemical reactions and form stable complexes with various ligands further enhances its versatility in scientific research.
特性
CAS番号 |
20213-95-0 |
|---|---|
分子式 |
C21H24GeSn |
分子量 |
467.8 g/mol |
InChI |
InChI=1S/3C6H5.C3H9Ge.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
InChIキー |
IDDYPOMIAAUTSP-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)



